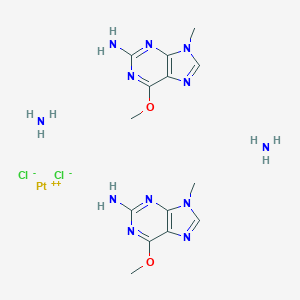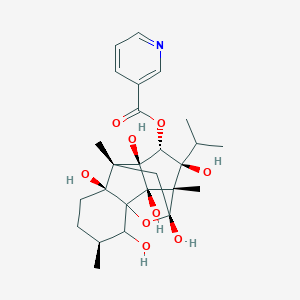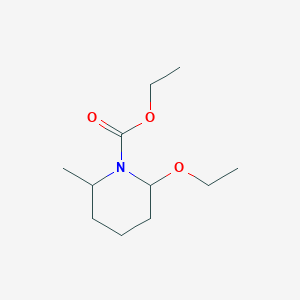
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EPMC is a piperidine derivative that has been studied for its pharmacological properties, including its ability to act as an analgesic and anesthetic. In
Wirkmechanismus
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate acts by blocking sodium channels in the nervous system, which prevents the transmission of pain signals. Specifically, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate blocks the voltage-gated sodium channels that are responsible for the initiation and propagation of action potentials in neurons. This mechanism of action is similar to other commonly used local anesthetics, such as lidocaine.
Biochemische Und Physiologische Effekte
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In animal models, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to reduce pain sensitivity and increase pain threshold. It has also been shown to have a neuroprotective effect, as it can reduce the damage caused by ischemia-reperfusion injury in the brain. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have anti-inflammatory effects, as it can reduce the production of inflammatory cytokines in response to injury or infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its ability to act as a local anesthetic, which can be useful in studies involving pain sensitivity or nociception. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a low toxicity profile, which makes it a safer alternative to other commonly used anesthetics. However, one limitation of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate. One area of interest is the development of new formulations or delivery methods for Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate that could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate and its potential use in the treatment of neuropathic pain and other conditions. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in humans.
Synthesemethoden
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of piperidine with ethyl 2-bromoacetoacetate in the presence of a base. The resulting product is then subjected to further reactions, including the addition of ethyl iodide and sodium ethoxide, to yield the final product, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been studied for its potential use as an analgesic and anesthetic in the medical field. It has been shown to have a similar mechanism of action to other commonly used anesthetics, such as lidocaine, by blocking sodium channels in the nervous system. Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Eigenschaften
CAS-Nummer |
128561-91-1 |
|---|---|
Produktname |
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-4-14-10-8-6-7-9(3)12(10)11(13)15-5-2/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
KDESMDPQVDNIAH-UHFFFAOYSA-N |
SMILES |
CCOC1CCCC(N1C(=O)OCC)C |
Kanonische SMILES |
CCOC1CCCC(N1C(=O)OCC)C |
Synonyme |
1-Piperidinecarboxylicacid,2-ethoxy-6-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



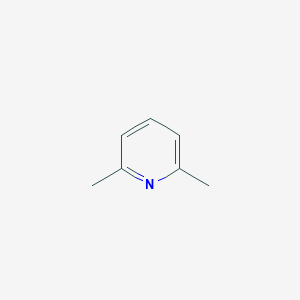
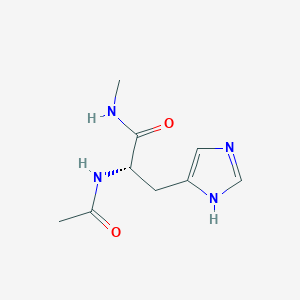
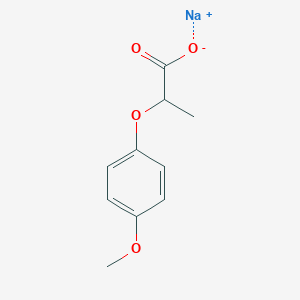
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)



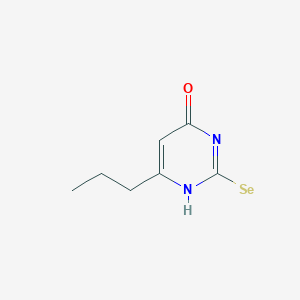
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
